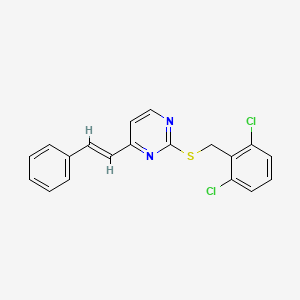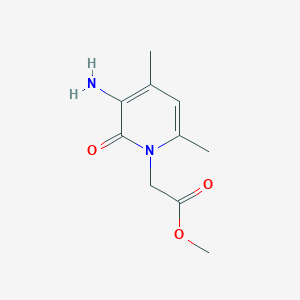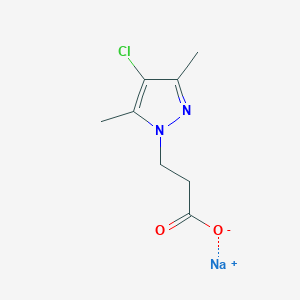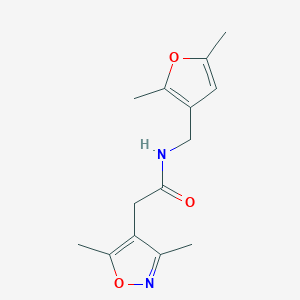
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine (DCBS) is a synthetic small molecule that has been used in various scientific applications. It is a derivative of the pyrimidine family, which has been studied extensively for its potential therapeutic and industrial applications. DCBS has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been used as a model compound in various laboratory experiments, due to its low cost and ease of synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound is involved in the synthesis of novel thiopyrimidine derivatives, which have been characterized using spectroscopic techniques and studied for their crystal structures. These compounds present interesting insights into their structures and hydrogen-bond interactions (Stolarczyk et al., 2018).
Antiviral Activity
- Derivatives of 2-((2,6-Dichlorobenzyl)sulfanyl)-4-styrylpyrimidine have shown potential in inhibiting the replication of herpes and retroviruses, highlighting their significance in antiviral research (Holý et al., 2002).
Hydrogen Bonding and Molecular Interactions
- Research on related aminopyrimidine derivatives demonstrates their ability to form hydrogen-bonded bimolecular ring motifs, which are important for understanding molecular interactions in this class of compounds (Balasubramani et al., 2007).
Fungicidal Activity
- Certain sulfanylpyrimidine derivatives have been studied for their fungicidal activity, highlighting the compound's potential in agricultural and pharmaceutical applications (Erkin et al., 2016).
Spectroscopic Investigations
- Spectroscopic studies of similar compounds provide insights into the vibrational signatures and molecular interactions, which are crucial for understanding the chemical and physical properties of these derivatives (Alzoman et al., 2015).
Synthetic Transformations
- The compound is utilized in the synthesis of diverse pyrimidine derivatives, showcasing its versatility in chemical transformations and the creation of novel molecules (Arutyunyan, 2013).
Nucleophilic Displacement Reactions
- Research on similar pyrimidinyl sulphones and sulphoxides demonstrates their reactivity in nucleophilic displacement reactions, which is essential for developing new chemical synthesis methods (Brown & Ford, 1967).
Molecular Docking Studies
- Molecular docking studies of related compounds suggest potential inhibitory activity against various biological targets, indicating the compound's potential in drug discovery (Mary et al., 2022).
HIV-1 Reverse Transcriptase Inhibition
- Derivatives of this compound have been studied for their potential as inhibitors of HIV-1 reverse transcriptase, a key target in HIV treatment research (Costi et al., 2000).
Spin-Crossover and Crystallographic Phase Changes
- Studies on iron(II) complexes of related sulfur-substituted pyridine ligands reveal an interplay between spin-crossover and crystallographic phase changes, crucial for material science applications (Cook et al., 2015).
Eigenschaften
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S/c20-17-7-4-8-18(21)16(17)13-24-19-22-12-11-15(23-19)10-9-14-5-2-1-3-6-14/h1-12H,13H2/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDMKQRHRLSPJS-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)



![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)
